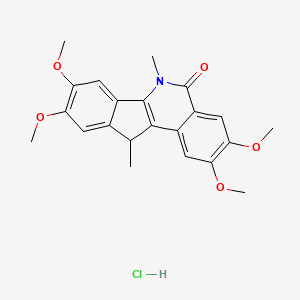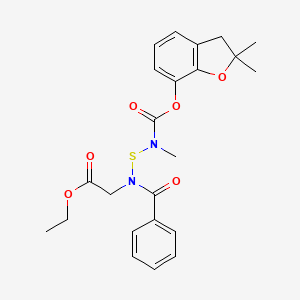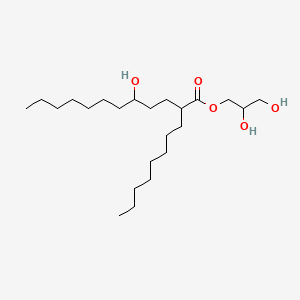
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride is a complex organic compound with a molecular formula of C27H54ClNO4 . This compound is known for its unique structure, which includes a methacrylate group, a tert-butyl group, and a long alkyl chain. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of tert-butylamine with 2-hydroxy-3-(tetradecyloxy)propyl chloride under basic conditions to form the intermediate compound.
Methacrylation: The intermediate is then reacted with methacryloyl chloride in the presence of a base such as triethylamine to form the final product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride undergoes various types of chemical reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the methacrylate group, to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methacrylate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted methacrylate derivatives.
Scientific Research Applications
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings and adhesives.
Mechanism of Action
The mechanism of action of 2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with cell membranes, proteins, and enzymes due to its amphiphilic nature.
Pathways Involved: It can modulate signaling pathways related to cell adhesion, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-((1,1-Dimethylethyl)(2-hydroxy-3-(dodecyloxy)propyl)amino)ethyl methacrylate hydrochloride
- 2-((1,1-Dimethylethyl)(2-hydroxy-3-(hexadecyloxy)propyl)amino)ethyl methacrylate hydrochloride
Uniqueness
2-((1,1-Dimethylethyl)(2-hydroxy-3-(tetradecyloxy)propyl)amino)ethyl methacrylate hydrochloride is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific hydrophobic-hydrophilic balance.
Properties
CAS No. |
97043-70-4 |
|---|---|
Molecular Formula |
C27H54ClNO4 |
Molecular Weight |
492.2 g/mol |
IUPAC Name |
2-[tert-butyl-(2-hydroxy-3-tetradecoxypropyl)amino]ethyl 2-methylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C27H53NO4.ClH/c1-7-8-9-10-11-12-13-14-15-16-17-18-20-31-23-25(29)22-28(27(4,5)6)19-21-32-26(30)24(2)3;/h25,29H,2,7-23H2,1,3-6H3;1H |
InChI Key |
SUILGOSEMVRNBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(CN(CCOC(=O)C(=C)C)C(C)(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)

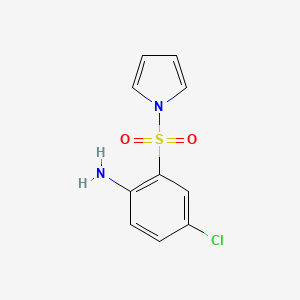

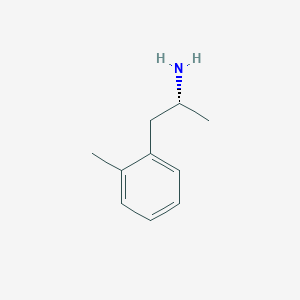
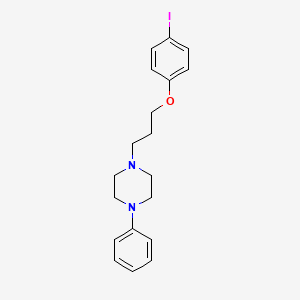

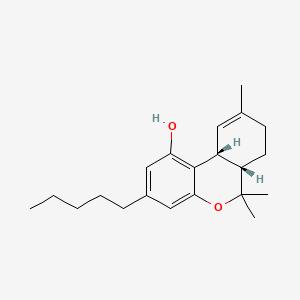
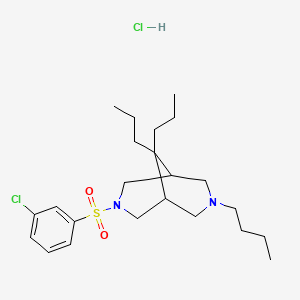
![5-chloro-2-(2,4-dichlorophenoxy)phenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium](/img/structure/B12696328.png)
